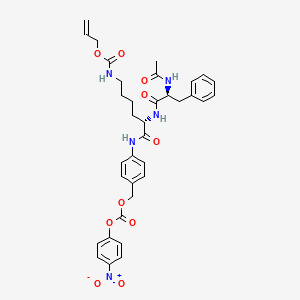
(Ac)Phe-Lys(Alloc)-PABC-PNP
Descripción general
Descripción
“(Ac)Phe-Lys(Alloc)-PABC-PNP” is a complex biomedical compound. It is used as a cleavable linker for antibody-drug conjugates (ADCs) . This compound is designed to deliver free doxorubicin relying on cathepsin B and reduce side effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-step synthesis of inverted Aspartame type sweetener, Ac-Phe-Lys, using chemically modified chymotrypsin has been described . The reactions of Ac-Phe-Lys with various compounds under physiological conditions have also been studied .Chemical Reactions Analysis
The chemical reactivity of Ac-Phe-Lys with various glycating carbonyl compounds has been studied. The reactions were conducted under physiological pH and temperature conditions .Aplicaciones Científicas De Investigación
Cathepsin B Cleavable Novel Prodrugs
- Enhanced Efficacy in Cancer Treatment : A novel prodrug, Ac-Phe-Lys-PABC-ADM, designed to be activated by cathepsin B, has shown significant cytotoxicity in MGC-803 cells, a gastric cancer cell line. This prodrug induces cell death via the ERK1/2 pathway, suggesting a different mechanism of action from its parent compound, doxorubicin, and highlights its potential in providing a targeted therapeutic approach with possibly reduced systemic toxicity (Li Yan, 2013).
- Reduced Toxicity with Targeted Delivery : The design of Ac‐Phe‐Lys‐PABC‐ADM aims at minimizing the side effects of doxorubicin by utilizing cathepsin B for targeted drug release. This approach not only enhances the antitumor effect against gastric cancer peritoneal carcinomatosis but also significantly reduces the drug's toxicity, demonstrating the therapeutic advantage of using such prodrugs in cancer treatment (Li-Hua Shao et al., 2012).
Mechanistic Insights
- Involvement of Mitochondria-Centered Apoptosis : Studies have shown that prodrugs like Ac-Phe-Lys-PABC-DOX trigger mitochondria-centered intrinsic apoptosis in cancer cells, involving reactive oxidative stress and the ERK1/2 signaling pathway. This provides a deeper understanding of the molecular mechanisms through which these prodrugs exert their anticancer effects, offering insights into developing more effective cancer therapies (Yan-jun Zhong et al., 2013).
Application in Drug Delivery Systems
- pH-Sensitive Methacrylate Amphiphilic Polymer : The synthesis of a novel pH-sensitive polymer, PABC, demonstrates its utility in forming aqueous two-phase systems for drug delivery. This polymer's ability to recover by adjusting the isoelectric point and its potential in partitioning proteins like lysozyme and bovine serum albumin in such systems highlights the broader applications of PABC-related compounds in biotechnological and pharmaceutical fields (W. Qin & Xuejun Cao, 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound (Ac)Phe-Lys(Alloc)-PABC-PNP is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that is highly upregulated in malignant tumors and premalignant lesions at the mRNA, protein, and activity levels .
Mode of Action
The compound is designed to deliver free doxorubicin relying on Cathepsin B . This means that the compound interacts with Cathepsin B, which then cleaves the compound to release the active drug. This interaction results in a decrease in toxicities while maintaining the potent anticancer effects of doxorubicin .
Biochemical Pathways
The compound affects the mitochondria-centered intrinsic apoptosis pathway involving reactive oxidative stress and the ERK1/2 signaling pathway . This pathway is crucial for the regulation of cell death, and its alteration can lead to the development of cancer. The compound’s action on this pathway leads to increased reactive oxygen species generation, reduced mitochondrial membrane potential, and cell cycle arrest at the G2/S phase .
Pharmacokinetics
It is designed to reduce side effects, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
The compound triggers dose-dependent cytotoxicity and results in a significant reduction in cell viability . It also causes mitochondrial damage, leading to cell death . These molecular and cellular effects contribute to the compound’s anticancer activity.
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSBXZWQCUJQV-CONSDPRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ac)Phe-Lys(Alloc)-PABC-PNP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



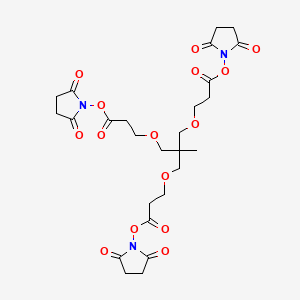
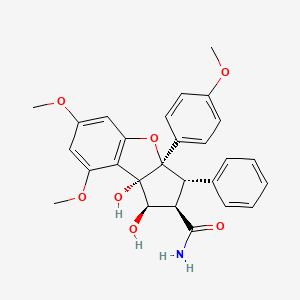

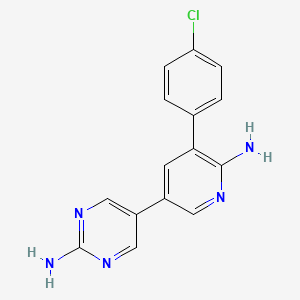
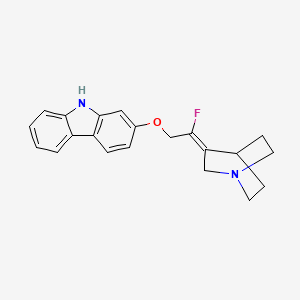
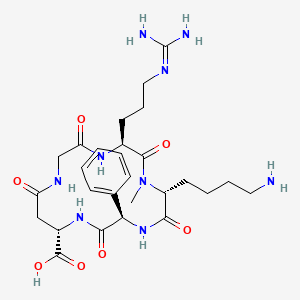
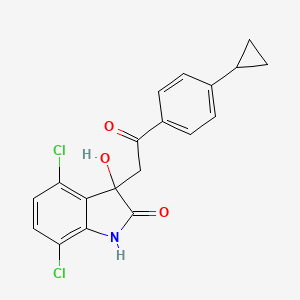
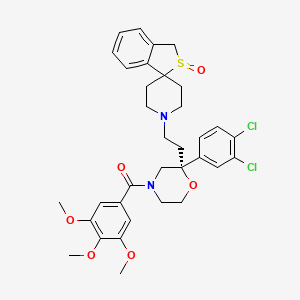

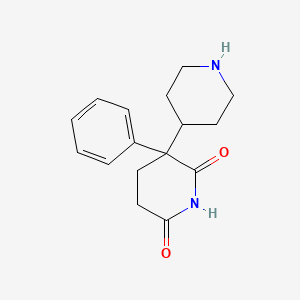
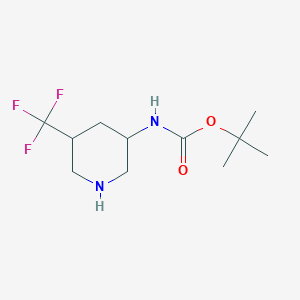
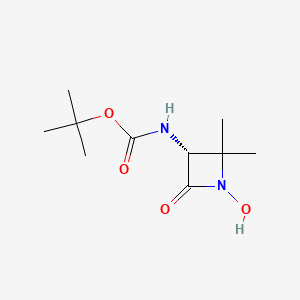
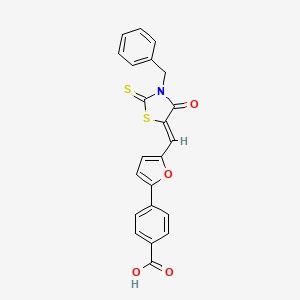
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)